Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinoline-3-carboxylic acid.
Amidation: The 6-chloroquinoline-3-carboxylic acid is then reacted with 4-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: The resulting amide is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and the corresponding carboxylic acid from hydrolysis.
Scientific Research Applications
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Industrial Applications: The compound is used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
4-Aminoquinoline: Another antimalarial compound with a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H14Cl2N2O2 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(4-chloroanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)15-10-21-16-8-5-12(20)9-14(16)17(15)22-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,22) |
InChI Key |
RJAXNPUHBUOXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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